Cas no 1805293-83-7 (5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde structure
1805293-83-7 structure
Product Name:5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS No:1805293-83-7
MF:C9H7F5N2O2
MW:270.156099557877
CID:4812597
Update Time:2025-07-23

5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
    • Inchi: 1S/C9H7F5N2O2/c10-8(11)7-6(18-9(12,13)14)1-4(2-15)5(3-17)16-7/h1,3,8H,2,15H2
    • InChI Key: RRRJPINIPMZAQT-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC(CN)=C(C=O)N=1)OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 287
  • XLogP3: 1.3
  • Topological Polar Surface Area: 65.2

5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080455-1g
5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
1805293-83-7 97%
1g
$1,564.50 2022-04-01

5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Related Literature

Additional information on 5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde

Introduction to 5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1805293-83-7)

5-(Aminomethyl)-2-()-3-()pyridine-6-carboxaldehyde, identified by its CAS number 1805293-83-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic compound that serves as a crucial scaffold in the development of various bioactive molecules. The unique structural features of this compound, including its , , and substituents, contribute to its remarkable chemical properties and potential biological activities.

The group at the 5-position of the pyridine ring introduces a nucleophilic center, making it a versatile precursor for further functionalization. This feature is particularly valuable in drug design, where modifications at this position can enhance binding affinity and selectivity towards target proteins. The presence of the group at the 2-position adds electron-withdrawing properties, which can influence the electronic distribution of the molecule and affect its reactivity and biological interactions. Additionally, the group at the 3-position provides further electronic modulation and can improve metabolic stability, a critical factor in drug development.

This compound has been extensively studied for its potential applications in pharmaceutical research. Recent studies have highlighted its role as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have explored its utility in developing kinase inhibitors, which are essential for treating various cancers and inflammatory diseases. The combination of the , , and groups makes this compound a promising candidate for designing molecules that can selectively interact with specific enzymatic targets.

In addition to its applications in kinase inhibition, 5-(Aminomethyl)-2-()-3-()pyridine-6-carboxaldehyde has also been investigated for its potential in antiviral and antibacterial therapies. The structural motifs present in this compound can be leveraged to develop new classes of drugs that disrupt viral replication or bacterial metabolic pathways. For example, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain viral proteases, which are crucial for viral replication cycles. Similarly, modifications at the and other positions have shown promise in targeting bacterial enzymes involved in cell wall synthesis.

The synthesis of 5-(Aminomethyl)-2-()-3-()pyridine-6-carboxaldehyde involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the complex framework of this molecule efficiently. The use of fluorinated substituents adds an extra layer of complexity to the synthesis but also enhances the biological activity of the final product.

The pharmacological properties of this compound have been further explored through computational modeling and experimental studies. Molecular docking simulations have been used to predict how this molecule interacts with biological targets such as enzymes and receptors. These simulations have provided valuable insights into the binding modes and affinity of potential drug candidates derived from this scaffold. Experimental validation through enzyme assays and cell-based assays has corroborated these computational findings, reinforcing the potential of this compound as a lead molecule for drug development.

In conclusion, 5-(Aminomethyl)-2-()-3-()pyridine-6-carboxaldehyde (CAS No. 1805293-83-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and synthetic strategies for this compound, underscoring its importance in medicinal chemistry.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd